N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated indole moiety, a pyrimidinylamino group, and a benzamide backbone. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the 5-fluoroindole derivative, which is then coupled with an ethylamine linker. This intermediate is subsequently reacted with 4-(pyrimidin-2-ylamino)benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrimidine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential as a biochemical tool to study cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide can be compared with other compounds that share similar structural features, such as:
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide: Similar in structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)phenylacetamide: Differing in the acetamide group, which can influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C21H18FN5O |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C21H18FN5O/c22-16-4-7-19-18(12-16)15(13-26-19)8-11-23-20(28)14-2-5-17(6-3-14)27-21-24-9-1-10-25-21/h1-7,9-10,12-13,26H,8,11H2,(H,23,28)(H,24,25,27) |
InChI Key |
SMYGVXVDECGLDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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